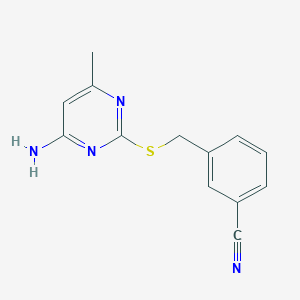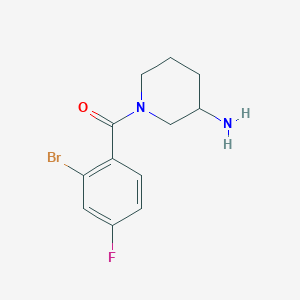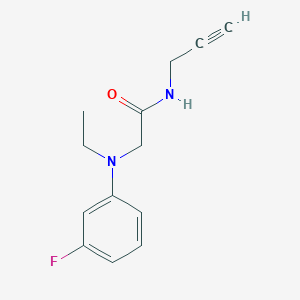![molecular formula C13H11BrN2OS B14906120 (5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is a complex organic compound that features a brominated pyridine ring and a dihydrothienopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the dihydrothienopyridine moiety. Key steps may include:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: The brominated pyridine undergoes cyclization with appropriate thiophene derivatives under acidic or basic conditions to form the dihydrothienopyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of (5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with specific molecular targets. The brominated pyridine ring and the dihydrothienopyridine moiety can interact with active sites of enzymes or receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
相似化合物的比较
- (5-Chloropyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
- (5-Fluoropyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: Bromine, being larger and more polarizable than chlorine and fluorine, can affect the compound’s reactivity in substitution and addition reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H11BrN2OS |
|---|---|
分子量 |
323.21 g/mol |
IUPAC 名称 |
(5-bromopyridin-3-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C13H11BrN2OS/c14-11-5-10(6-15-7-11)13(17)16-3-1-12-9(8-16)2-4-18-12/h2,4-7H,1,3,8H2 |
InChI 键 |
MHBZLEXITWUOJA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
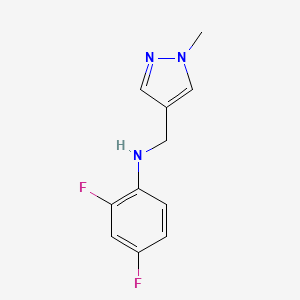
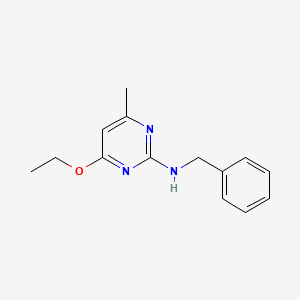
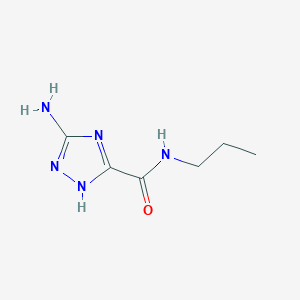
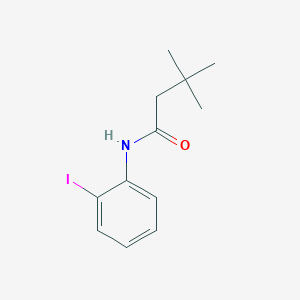
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
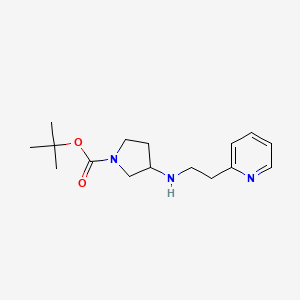

![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)

